PF-4136309 versus INCB3284: Reduced hERG Liability with Maintained CCR2 Potency for Enhanced Cardiovascular Safety Margin
In a direct head-to-head comparison during lead optimization, PF-4136309 demonstrated markedly reduced hERG channel inhibition (IC50 > 30 μM) compared to the predecessor clinical candidate INCB3284 (IC50 = 5.7 μM), while maintaining comparable or superior CCR2 antagonistic potency (hCCR2 IC50: PF-4136309 = 5.2 nM vs. INCB3284 = 3.5 nM in radioligand binding assays). This represents a >5.3-fold reduction in hERG liability without compromising target engagement [1].
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 30 μM |
| Comparator Or Baseline | INCB3284: IC50 = 5.7 μM |
| Quantified Difference | >5.3-fold reduction in hERG inhibition |
| Conditions | Patch-clamp electrophysiology on HEK-293 cells stably expressing hERG potassium channels |
Why This Matters
This differentiation is critical for in vivo studies where cardiovascular safety liabilities may confound phenotypic readouts, particularly in chronic dosing models of inflammation or oncology.
- [1] Xue, C.-B., et al. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters 2011, 2(12), 913-918. Table 4: hERG Activity Comparison. View Source
